2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
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Description
2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide, also known as EBA, is a synthetic compound that belongs to the family of benzothiazole derivatives. EBA has been widely used in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Derivative Development
Research into the compound 2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide focuses on the synthesis of novel derivatives and their potential applications. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases the potential for developing compounds with varying biological activities (P. Yu et al., 2014). Similarly, studies have synthesized other related compounds to investigate their spectroscopic properties and quantum mechanical aspects, which are crucial for understanding their interaction with biological systems and for applications such as in photovoltaic efficiency modeling and as ligand protein interactions (Y. Mary et al., 2020).
Crystal Structure Analysis
The analysis of crystal structures of similar acetamide compounds offers insights into their molecular configurations, which is essential for the development of pharmaceuticals and other chemical applications. For example, the study of the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals the molecular interactions and orientation that could influence its biological activity (K. Saravanan et al., 2016).
Antimicrobial and Antitumor Activity
Several studies focus on the antimicrobial and antitumor activities of derivatives of the compound. Research on novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has identified significant antitumor activity against human tumor cell lines, highlighting the potential for developing new cancer therapies (L. Yurttaş et al., 2015). Additionally, derivatives have been evaluated for antimicrobial activity against a range of pathogens, demonstrating the broad applicability of these compounds in addressing infectious diseases (M. Krátký et al., 2017).
Potential in Herbicide Development
The structural analysis and synthetic route of chloroacetamide herbicides, including related acetamide derivatives, have been studied for their application in agriculture. These studies provide insights into the mode of action and effectiveness of acetamide compounds as selective herbicides, offering potential for the development of new agricultural chemicals (H. Weisshaar & P. Böger, 1989).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-22-13-4-3-5-14-16(13)20-17(23-14)19-15(21)10-11-6-8-12(18)9-7-11/h3-9H,2,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQLYJNQHCXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide |
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